5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-12-6-5-8(7-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10,17H,3-4H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBMUUOOBXISAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₃N₃O₄
- Molecular Weight : 273.27 g/mol
The structure features a dioxo isoindole moiety linked to a 2-hydroxybenzoic acid derivative, which is believed to contribute to its biological properties.
Synthesis of the Compound
Synthesis methods for this compound typically involve multi-step organic reactions that include cyclization and functional group modifications. The synthesis can be achieved through the following general steps:
- Formation of the Isoindole Core : Utilizing appropriate precursors such as phthalic anhydride.
- Introduction of Hydroxy Groups : Via hydroxylation reactions.
- Dioxo Group Formation : Achieved through oxidation processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from this scaffold have shown significant activity against human cancer cells, including breast and lung cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | A549 | 15 |
| C | HeLa | 12 |
Antimicrobial Activity
Studies have also evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Properties
The compound has been investigated for anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). In silico docking studies suggest a strong binding affinity towards COX-2 receptors, indicating potential as an analgesic agent.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry highlighted that derivatives of the compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The study emphasized the importance of structural modifications in enhancing potency.
-
Research on Antimicrobial Efficacy :
- An investigation into the antimicrobial properties revealed that certain derivatives showed synergistic effects when combined with other antibiotics, enhancing their overall efficacy against resistant strains.
-
In Vivo Studies :
- Animal models have been used to assess the anti-inflammatory effects, with results showing reduced edema in paw inflammation models when treated with the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Hydroxyl Substitution : The presence of hydroxyl groups significantly enhances anticancer activity.
- Dioxo Group Positioning : Variations in the positioning of dioxo groups influence both cytotoxicity and selectivity towards cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)phenylsulfonamido)benzoic Acid (7b)
- Structure : Features a sulfonamide linker between the isoindole-dione and benzoic acid groups.
- Properties :
- Key Differences : The sulfonamide linker in 7b improves solubility and bioavailability compared to the direct fusion in the target compound.
5-(Bis(3-Methylbut-2-en-1-yl)Amino)-2-Hydroxybenzoic Acid (3)
- Structure: A salicylic acid derivative with a bis-allylamino substituent at the 5-position.
- Properties :
- Key Differences : The absence of the isoindole-dione ring reduces conformational rigidity, limiting its application in enzyme inhibition compared to the target compound.
3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-4-Methylbenzoic Acid
- Structure : A fully aromatic isoindole-1,3-dione fused to a methyl-substituted benzoic acid.
- Properties: Molecular Formula: C₁₆H₁₁NO₄ Applications: Used as an intermediate in polymer chemistry due to its planar structure .
- Key Differences : The fully aromatic isoindole ring increases hydrophobicity, reducing aqueous solubility compared to the partially hydrogenated target compound.
Comparative Data Table
Structural-Activity Relationship (SAR) Insights
- Isoindole-Dione Ring : The partially hydrogenated isoindole-dione in the target compound balances rigidity and solubility, enhancing bioavailability compared to fully aromatic analogues .
- Substituent Position : A 2-hydroxybenzoic acid moiety at the 5-position (as in the target compound) optimizes steric interactions with enzymatic targets compared to 4-substituted analogues .
- Linker Groups: Sulfonamide or alkylamino linkers (e.g., in 7b and compound 3) modulate electronic properties and binding affinity, with sulfonamides favoring antiviral activity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid?
- Methodological Answer : A common approach involves coupling phthalimide derivatives with substituted benzoic acids. For instance, analogous compounds (e.g., 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride) are synthesized via condensation reactions using acid chlorides and phthalimide precursors under reflux conditions with catalysts like triethylamine . Similar protocols can be adapted by substituting the benzoic acid moiety with 2-hydroxybenzoic acid derivatives. Reaction optimization may require adjusting solvent systems (e.g., chloroform or acetic acid) and monitoring pH to stabilize intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzoic acid protons) and phthalimide carbonyl signals (δ ~170 ppm in NMR) .
- FTIR : Confirm hydroxyl (broad ~3200 cm), carboxylic acid (C=O stretch ~1700 cm), and phthalimide carbonyl bands .
- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H] or [M–H]) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Design a comparative study using standardized protocols:
- Dose-response curves : Test across multiple concentrations (e.g., 1–100 µM) in triplicate.
- Control for solvent effects : Use DMSO at ≤0.1% v/v to avoid cytotoxicity artifacts .
- Reference compounds : Include structurally similar molecules (e.g., salicylic acid derivatives) to benchmark activity .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch variability, as demonstrated in split-plot experimental designs .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Abiotic degradation : Conduct hydrolysis studies under varied pH (3–10) and UV exposure to identify degradation products (LC-MS/MS).
- Biotic transformation : Use soil/water microcosms with LC-HRMS to track metabolite formation.
- Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict partitioning in biotic/abiotic matrices.
Q. How can computational modeling predict interactions between this compound and enzyme targets?
- Methodological Answer :
- Docking simulations : Use software like MOE to model binding to salicylate-dependent enzymes (e.g., cyclooxygenase).
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phthalimide) with inhibitory potency using regression models .
Q. What experimental designs mitigate instability issues during storage?
- Methodological Answer : Stability studies should include:
- Temperature/humidity stress : Store samples at 4°C, 25°C/60% RH, and 40°C/75% RH for 1–6 months, monitoring degradation via HPLC .
- Light sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .
- Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) and confirm rehydration stability .
Data Analysis & Technical Challenges
Q. How to address variability in spectroscopic data across research groups?
- Methodological Answer : Standardize protocols:
- NMR : Calibrate using tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm).
- Inter-laboratory validation : Share raw data files (e.g., JCAMP-DX format) for cross-platform reproducibility checks .
Q. What advanced techniques characterize the compound’s polymorphic forms?
- Methodological Answer :
- PXRD : Compare diffraction patterns with simulated data (e.g., Mercury software).
- DSC/TGA : Identify melting points and thermal decomposition profiles.
- Raman mapping : Resolve spatial distribution of polymorphs in crystalline matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
